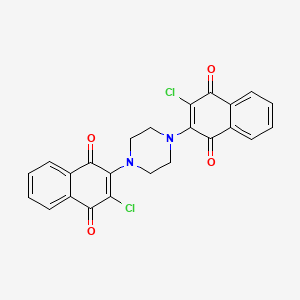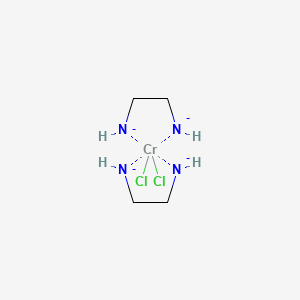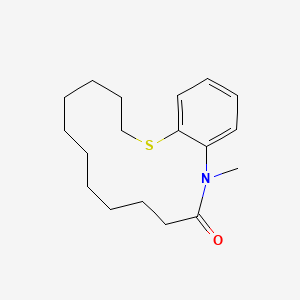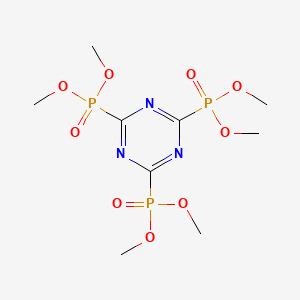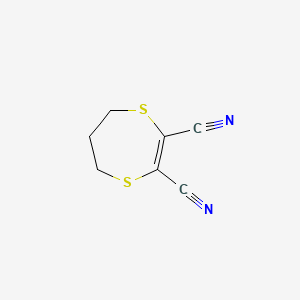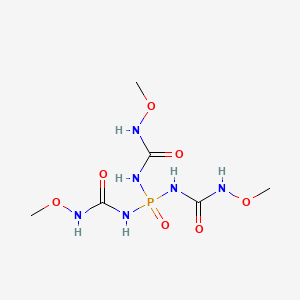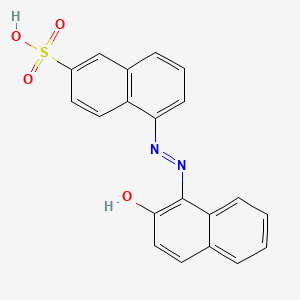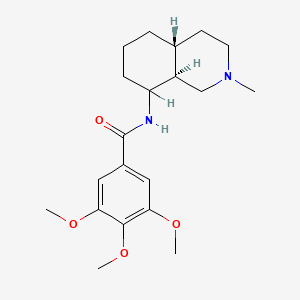
3'-Cyanomethyl-3'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Cyanomethyl-3’-deoxythymidine is a chemical compound that belongs to the class of nucleoside analogs. It is structurally related to thymidine, a nucleoside component of DNA. The compound is characterized by the presence of a cyanomethyl group at the 3’ position of the deoxyribose sugar, replacing the hydroxyl group found in natural thymidine. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Cyanomethyl-3’-deoxythymidine typically involves the modification of thymidine through a series of chemical reactions. One common method includes the introduction of a cyanomethyl group via a nucleophilic substitution reaction. This can be achieved by reacting thymidine with a suitable cyanomethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the substitution process.
Industrial Production Methods: Industrial production of 3’-Cyanomethyl-3’-deoxythymidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and crystallization to isolate the desired product. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Cyanomethyl-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups, such as amines.
Substitution: The cyanomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3’-Cyanomethyl-3’-deoxythymidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to other nucleoside analogs used in therapy.
Industry: It may be used in the development of diagnostic tools and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3’-Cyanomethyl-3’-deoxythymidine involves its incorporation into DNA during replication. The presence of the cyanomethyl group can interfere with the normal function of DNA polymerases, leading to chain termination or mutations. This can inhibit the replication of viruses or cancer cells, making it a potential therapeutic agent. The compound may also interact with specific molecular targets and pathways involved in DNA synthesis and repair.
Comparación Con Compuestos Similares
3’-Azido-3’-deoxythymidine (AZT): Known for its use as an antiretroviral drug.
3’-Fluoro-3’-deoxythymidine (FLT): Studied for its potential in cancer therapy.
3’-Amino-3’-deoxythymidine: Explored for its biological activity and potential therapeutic applications.
Uniqueness: 3’-Cyanomethyl-3’-deoxythymidine is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This modification can enhance its stability, alter its interaction with enzymes, and potentially improve its efficacy as a therapeutic agent compared to other similar compounds.
Propiedades
Número CAS |
128119-37-9 |
|---|---|
Fórmula molecular |
C12H15N3O4 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
2-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetonitrile |
InChI |
InChI=1S/C12H15N3O4/c1-7-5-15(12(18)14-11(7)17)10-4-8(2-3-13)9(6-16)19-10/h5,8-10,16H,2,4,6H2,1H3,(H,14,17,18)/t8-,9+,10+/m0/s1 |
Clave InChI |
LFZKLZXNGCWJFS-IVZWLZJFSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC#N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


